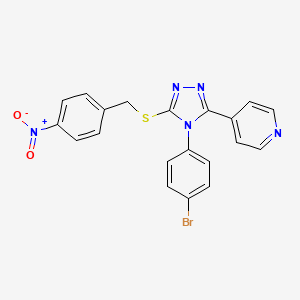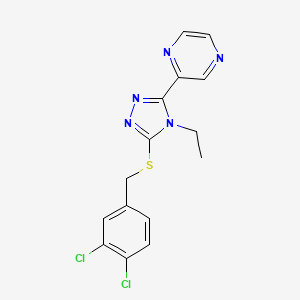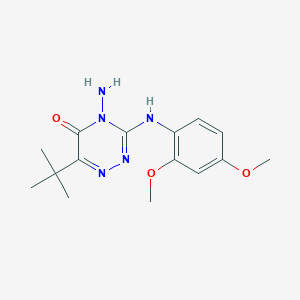
2-(Biphenyl-4-yl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1’-BI-PH)-4-YL-2-OXOETHYL 2-(1,1’-BI-PH)-4-YL-6-ME-4-QUINOLINECARBOXYLATE is a complex organic compound that features a biphenyl group and a quinolinecarboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-BI-PH)-4-YL-2-OXOETHYL 2-(1,1’-BI-PH)-4-YL-6-ME-4-QUINOLINECARBOXYLATE typically involves multiple steps, starting with the preparation of the biphenyl and quinolinecarboxylate intermediates. The key steps include:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Formation of Quinolinecarboxylate Intermediate: The quinolinecarboxylate intermediate is prepared via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Coupling of Intermediates: The final step involves the esterification of the biphenyl intermediate with the quinolinecarboxylate intermediate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1’-BI-PH)-4-YL-2-OXOETHYL 2-(1,1’-BI-PH)-4-YL-6-ME-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinolinecarboxylate derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl or quinoline moieties using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Quinolinecarboxylate derivatives with additional oxygen functionalities.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted biphenyl or quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,1’-BI-PH)-4-YL-2-OXOETHYL 2-(1,1’-BI-PH)-4-YL-6-ME-4-QUINOLINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-(1,1’-BI-PH)-4-YL-2-OXOETHYL 2-(1,1’-BI-PH)-4-YL-6-ME-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function and stability.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,1’-BI-PH)-4-YL-N’-((2-HO-1-NAPHTHYL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 2-(2-(2-((1,1’-BI-PH)-4-YLOXY)PROPANOYL)CARBOHYDRAZONOYL)-4-BR-PH 4-CL-BENZOATE
Uniqueness
2-(1,1’-BI-PH)-4-YL-2-OXOETHYL 2-(1,1’-BI-PH)-4-YL-6-ME-4-QUINOLINECARBOXYLATE is unique due to its combination of biphenyl and quinolinecarboxylate moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C37H27NO3 |
|---|---|
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 6-methyl-2-(4-phenylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C37H27NO3/c1-25-12-21-34-32(22-25)33(23-35(38-34)30-17-13-28(14-18-30)26-8-4-2-5-9-26)37(40)41-24-36(39)31-19-15-29(16-20-31)27-10-6-3-7-11-27/h2-23H,24H2,1H3 |
InChI-Schlüssel |
MAEUOCIEMOSPPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide](/img/structure/B15086277.png)
![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086289.png)
![[2-methoxy-4-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B15086300.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B15086309.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15086321.png)

![Propan-2-yl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15086331.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone](/img/structure/B15086334.png)

![N-(3,4-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086351.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B15086353.png)
